molecular formula C8H12O3 B12113642 (2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester

(2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester

Cat. No.: B12113642
M. Wt: 156.18 g/mol
InChI Key: ISAAJWKJMFDIDV-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester is an organic compound with a unique structure characterized by conjugated double bonds and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester typically involves the esterification of (2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

(2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E)-6-Hydroxy-hexa-2,4-dienoic acid ethyl ester is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (2E,4E)-6-hydroxyhexa-2,4-dienoate

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h3-6,9H,2,7H2,1H3/b5-3+,6-4+

InChI Key

ISAAJWKJMFDIDV-GGWOSOGESA-N

Isomeric SMILES

CCOC(=O)/C=C/C=C/CO

Canonical SMILES

CCOC(=O)C=CC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.